N-Succinyl-L-proline
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Overview
Description
N-Succinyl-L-proline is a derivative of the amino acid proline, where the proline molecule is modified by the addition of a succinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Succinyl-L-proline can be synthesized through the reaction of L-proline with succinic anhydride. The reaction typically involves dissolving L-proline in a suitable solvent such as water or methanol, followed by the addition of succinic anhydride. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The purification steps may also be optimized to reduce costs and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Succinyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The succinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
N-Succinyl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of N-Succinyl-L-proline involves its interaction with specific enzymes and proteins. The succinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
- N-Succinyl-L-alanine
- N-Succinyl-L-leucine
- N-Succinyl-L-arginine
Uniqueness
N-Succinyl-L-proline is unique due to its specific structure, which allows it to interact with certain enzymes and proteins in a distinct manner. This specificity makes it a valuable compound in the study of enzyme inhibition and the development of pharmaceuticals .
Properties
IUPAC Name |
1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c11-7(3-4-8(12)13)10-5-1-2-6(10)9(14)15/h6H,1-5H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBOPDYAXPDYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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